Part 1: Chloro(chloromethyl)dimethylsilane: The Bifunctional Workhorse
Part 1: Chloro(chloromethyl)dimethylsilane: The Bifunctional Workhorse
An In-depth Technical Guide to (Chloromethyl)dimethylsilane and its Dichloro-Analog for Advanced Research
Senior Application Scientist Note: The topic "(Chloromethyl)dimethylsilane" presents a common challenge in chemical nomenclature where slight variations can refer to distinct molecules. This guide will primarily focus on the widely utilized and extensively documented compound Chloro(chloromethyl)dimethylsilane (CAS Number: 1719-57-9) , which is frequently the subject of inquiry due to its bifunctional reactivity. We will also address the distinct chemical entity, (Chloromethyl)dimethylsilane (CAS Number: 3144-74-9) , to ensure comprehensive coverage and clarity for the research community.
Chemical Abstract Service (CAS) Number: 1719-57-9[1][2][3]
Synonyms: (Chloromethyl)dimethylchlorosilane, CMDMCS[3][4]
Chloro(chloromethyl)dimethylsilane is a versatile organosilicon compound valued for its dual reactivity. It features two distinct electrophilic sites: a reactive silicon-chlorine bond and a carbon-chlorine bond on the methyl group. This unique structure makes it an essential building block and intermediate in a wide array of chemical syntheses, from silicone polymers to specialized coupling agents.[5]
Core Properties and Specifications
Quantitative data for Chloro(chloromethyl)dimethylsilane is summarized below, providing a clear reference for experimental design and safety protocols.
| Property | Value | Citations |
| Molecular Formula | C₃H₈Cl₂Si | [1][2][5] |
| Molecular Weight | 143.09 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Density | 1.086 g/mL at 25 °C | [1][2][6] |
| Boiling Point | 114 °C at 752 mmHg | [1][2][5] |
| Flash Point | 21 °C - 22 °C (69.8 °F - 71.6 °F) (closed cup) | [3] |
| Refractive Index (n20/D) | 1.437 | [1][2][6] |
| Water Solubility | Reacts violently | [1][3][7] |
Reactivity and Mechanistic Insights
The utility of Chloro(chloromethyl)dimethylsilane stems from the differential reactivity of its two chloro-substituents.
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The Si-Cl Bond: This bond is highly susceptible to nucleophilic attack due to the electropositive nature of silicon and the good leaving group ability of the chloride ion. It readily reacts with water, alcohols, amines, and other nucleophiles.[7][8] This reactivity is fundamental to its use in forming siloxane polymers and as a silylating agent. The hydrolysis reaction is vigorous and liberates corrosive hydrogen chloride gas.[4][7]
-
The C-Cl Bond: The chloromethyl group (CH₂Cl) behaves like a typical alkyl halide. It undergoes nucleophilic substitution reactions (Sₙ2 type), allowing for the introduction of a wide range of functional groups onto the silicon-containing scaffold.[9] This site is generally less reactive than the Si-Cl bond, which allows for selective functionalization under controlled conditions.
This dual reactivity allows for a two-stage functionalization strategy, making it a valuable precursor for creating complex organosilicon molecules.[9]
Caption: Hydrolysis and subsequent condensation of Chloro(chloromethyl)dimethylsilane.
Core Applications in Research and Development
-
Silicone Polymer Synthesis: It serves as a key intermediate in producing functionalized silicone polymers. The chloromethyl group allows for further modifications, tailoring the polymer's properties for specific applications in coatings, adhesives, and sealants.[5][9]
-
Silane Coupling Agents: This compound is used to manufacture advanced coupling agents that promote adhesion between organic polymers and inorganic substrates like glass or metals.[5] This is critical in the production of high-performance composite materials for the automotive and aerospace industries.[5]
-
Surface Modification: Researchers employ it to modify surfaces, rendering them more hydrophobic or chemically resistant.[5]
-
Pharmaceutical and Agrochemical Synthesis: It acts as an important intermediate in organic synthesis for producing various silane derivatives used in pharmaceuticals and agrochemicals.[5][8][10]
Experimental Protocol: General Nucleophilic Substitution
This protocol outlines a general procedure for the substitution of the silicon-bound chlorine atom.
Objective: To synthesize a (Chloromethyl)dimethyl(organo)silane via nucleophilic substitution.
Materials:
-
Chloro(chloromethyl)dimethylsilane (CAS 1719-57-9)
-
Nucleophile (e.g., an alcohol, R-OH)
-
Anhydrous, non-protic solvent (e.g., THF, diethyl ether)
-
Tertiary amine base (e.g., triethylamine) to scavenge HCl
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the nucleophile (1.0 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add Chloro(chloromethyl)dimethylsilane (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Filter the mixture to remove the salt and wash the filter cake with a small amount of the anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield the desired substituted silane.
Caption: General nucleophilic substitution at the silicon center.
Safety, Handling, and Storage
Chloro(chloromethyl)dimethylsilane is a hazardous substance requiring stringent safety protocols.
-
Hazards: It is a highly flammable liquid and vapor.[3][7] It is harmful if swallowed and causes severe skin burns and eye damage.[3][7] It reacts violently with water, liberating toxic hydrogen chloride gas.[3][7]
-
Handling: All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated chemical fume hood.[3][7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[7][11]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][8] The container must be kept tightly closed under an inert gas to prevent contact with moisture.[3][5]
Part 2: (Chloromethyl)dimethylsilane: The Monochloro-Analog
Chemical Abstract Service (CAS) Number: 3144-74-9[9][12]
Synonyms: Dimethyl(chloromethyl)silane[12]
This compound is structurally different from its dichloro-counterpart, featuring a reactive silicon-hydride (Si-H) bond instead of a silicon-chlorine bond. This makes its chemistry distinct and suitable for different synthetic applications, such as hydrosilylation reactions.
Core Properties and Specifications
| Property | Value | Citations |
| Molecular Formula | C₃H₉ClSi | [12] |
| Molecular Weight | 108.64 g/mol | [12] |
| Boiling Point | 82-83 °C | |
| Density | 0.894 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.42 |
(Chloromethyl)dimethylsilane is primarily used as an intermediate in the synthesis of more complex organosilicon compounds where the Si-H group can be utilized for specific transformations while the C-Cl group allows for other functionalization pathways.[13]
References
-
Chloro(chloromethyl)dimethylsilane: An Overview of its Properties and Applications - INNO Specialty Chemicals. [Link]
-
Silane, chloro(chloromethyl)dimethyl- | C3H8Cl2Si | CID 74393 - PubChem. [Link]
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Reaction of chloro(chloromethyl)dimethylsilane and -germane with Group 14 element nucleophiles | Organometallics - ACS Publications. [Link]
-
ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% - Gelest, Inc. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
Reactions of (chloromethyl)pentamethyldisilane with some nucleophilic reagents - Sci-Hub. [Link]
-
USE OF CHLORO(CHLOROMETHYL)DIMETHYLSILANE IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE - ResearchGate. [Link]
-
Chloro(chloromethyl)dimethylsilane - Optional[Near IR] - Spectrum - SpectraBase. [Link]
-
Silane, (chloromethyl)dimethylphenyl- - the NIST WebBook. [Link]
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